molecular formula C11H14N4O2 B2915126 5-(Oxan-3-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 2415526-56-4

5-(Oxan-3-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2915126
CAS No.: 2415526-56-4
M. Wt: 234.259
InChI Key: KTKSSLQSAANQSZ-UHFFFAOYSA-N
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Description

The compound “5-(Oxan-3-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It seems to contain an oxane (a type of ether), a pyrazole, and a triazine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings. The structure of similar compounds has been solved by direct methods and refined . The molecule as a whole often has an almost planar conformation stabilized by short intramolecular interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. For similar compounds, the growth of examined cell lines was significantly inhibited .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For similar compounds, the IR spectra confirmed the cyclocondensation of N-acylated glycine derivatives with aldehydes .

Mechanism of Action

While the mechanism of action for this specific compound is not known, similar compounds have shown inhibitory activity against CDK2/cyclin A2 . This makes them potential targets for cancer treatment .

Future Directions

The future directions for research on this compound could include further investigations into its synthesis, structure, and potential biological activities. Similar compounds have been selected for further investigations due to their potent dual activity against examined cell lines and CDK2 .

Properties

IUPAC Name

5-(oxan-3-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c16-11-10-3-4-12-15(10)8-13-14(11)6-9-2-1-5-17-7-9/h3-4,8-9H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKSSLQSAANQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CN2C(=O)C3=CC=NN3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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